molecular formula C130H250O15 B6595972 Cord Factors CAS No. 61512-20-7

Cord Factors

Cat. No.: B6595972
CAS No.: 61512-20-7
M. Wt: 2053.4 g/mol
InChI Key: DNTVYCRMHZDZGU-UHFFFAOYSA-N
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Description

Cord factors, also known as trehalose-6,6’-dimycolate, are glycolipid molecules found in the cell walls of Mycobacterium tuberculosis and similar species. These compounds are the primary lipids on the exterior of Mycobacterium tuberculosis cells and play a crucial role in the virulence and pathogenicity of the bacteria. This compound influence the arrangement of Mycobacterium tuberculosis cells into long, slender formations, giving them a rope-like appearance when viewed under a microscope .

Mechanism of Action

Target of Action

Cord Factors, also known as Trehalose Dimycolate (TDM), are glycolipid molecules found in the cell wall of Mycobacterium tuberculosis and similar species . The primary targets of this compound are the cells of the host organism, particularly the immune cells such as macrophages .

Mode of Action

This compound interact with the host’s immune cells, influencing their arrangement and behavior . They are recognized as foreign by the host’s immune system, triggering an immune response . This interaction results in changes in the host’s immune response, including the induction of proinflammatory cytokines and chemokines .

Biochemical Pathways

This compound affect several biochemical pathways in the host organism. They induce the production of proinflammatory cytokines and chemokines from innate macrophages . These molecules play a crucial role in the immune response, leading to the formation of granulomas and other immune reactions .

Result of Action

The action of this compound leads to several molecular and cellular effects. They are virulent towards mammalian cells and are critical for the survival of Mycobacterium tuberculosis within hosts . They have been observed to influence immune responses, induce the formation of granulomas, and inhibit tumor growth .

Action Environment

The function of this compound is highly dependent on the environment in which they are located. They protect Mycobacterium tuberculosis from the defenses of the host, indicating that the host’s internal environment significantly influences the action, efficacy, and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cord factors can be synthesized through the esterification of trehalose, a disaccharide composed of two glucose molecules, with mycolic acids. The process involves the use of catalysts such as 4-dimethylaminopyridine and dicyclohexylcarbodiimide to facilitate the esterification reaction. The mycolic acids are typically protected with silyl groups during the initial stages of synthesis and later deprotected using reagents like tetrabutylammonium fluoride and hydrofluoric acid-pyridine complex .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of these compounds from the cell walls of Mycobacterium tuberculosis. The process includes culturing the bacteria, lysing the cells to release the cell wall components, and using chromatographic techniques to isolate and purify the this compound. This method ensures the production of high-purity this compound for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Cord factors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and properties of this compound for different applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct chemical and biological properties, making them useful for various research and industrial applications .

Scientific Research Applications

Cord factors have a wide range of scientific research applications, including:

    Chemistry: this compound are used as model compounds to study the structure and function of glycolipids in bacterial cell walls.

    Biology: In biological research, this compound are used to investigate the mechanisms of bacterial virulence and host-pathogen interactions.

    Medicine: this compound are being explored as potential adjuvants in vaccine development due to their ability to modulate the immune response.

    Industry: In the industrial sector, this compound are used in the development of diagnostic tools for tuberculosis.

Comparison with Similar Compounds

Cord factors can be compared with other similar glycolipids found in bacterial cell walls:

    Lipoarabinomannan: Like this compound, lipoarabinomannan is a glycolipid found in the cell walls of Mycobacterium tuberculosis. It plays a role in modulating the host immune response and maintaining cell wall integrity.

    Phosphatidylinositol Mannosides: These glycolipids are also present in the cell walls of mycobacteria and contribute to the virulence and pathogenicity of the bacteria.

This compound are unique in their ability to induce granuloma formation and modulate the host immune response, making them a critical component in the study of tuberculosis pathogenesis .

Properties

CAS No.

61512-20-7

Molecular Formula

C130H250O15

Molecular Weight

2053.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoyloxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoate

InChI

InChI=1S/C130H250O15/c1-5-9-13-17-21-25-29-33-37-41-43-45-47-49-51-55-59-63-71-79-87-95-103-115(117(131)105-97-89-81-73-65-69-77-85-93-101-113-107-111(113)99-91-83-75-67-61-57-53-39-35-31-27-23-19-15-11-7-3)127(139)141-109-119-121(133)123(135)125(137)129(143-119)145-130-126(138)124(136)122(134)120(144-130)110-142-128(140)116(104-96-88-80-72-64-60-56-52-50-48-46-44-42-38-34-30-26-22-18-14-10-6-2)118(132)106-98-90-82-74-66-70-78-86-94-102-114-108-112(114)100-92-84-76-68-62-58-54-40-36-32-28-24-20-16-12-8-4/h111-126,129-138H,5-110H2,1-4H3

InChI Key

DNTVYCRMHZDZGU-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O

Origin of Product

United States

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